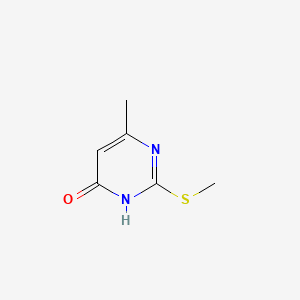

6-Methyl-2-(methylthio)pyrimidin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193525. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOHPSHRDKBGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284570 | |

| Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-58-1 | |

| Record name | 6328-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6328-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6328-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6328-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-di-tert-butyl-4-mercaptophenol (CAS 950-59-4)

Note to the Reader: The CAS number provided in the topic (6958-59-4) does not correspond to a well-documented chemical substance in major databases. The following guide is based on the extensive information available for CAS number 950-59-4 , which is chemically identified as 2,6-di-tert-butyl-4-mercaptophenol . It is presumed that the original query contained a typographical error.

Introduction

2,6-di-tert-butyl-4-mercaptophenol is a multifunctional organic compound of significant interest in industrial and pharmaceutical chemistry. It belongs to the class of hindered phenols, which are renowned for their antioxidant properties. The defining structural feature of this molecule is a phenol ring substituted with two bulky tert-butyl groups at the ortho-positions (2 and 6) relative to the hydroxyl group. This steric hindrance is fundamental to its function as a potent radical scavenger.[1]

What sets this molecule apart from more common hindered phenols, like Butylated Hydroxytoluene (BHT), is the presence of a mercapto (thiol, -SH) group at the para-position (4).[1] This thiol group introduces a secondary site of reactivity, enhancing its antioxidant capacity and providing a versatile chemical handle for synthesizing more complex molecules, such as the hypolipemic drug Probucol.[1][2]

This guide offers a detailed examination of the core physicochemical properties of 2,6-di-tert-butyl-4-mercaptophenol. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for applications ranging from materials science to medicinal chemistry.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all further study. The following table summarizes its key identifiers.

| Identifier | Value | Source(s) |

| Chemical Name | 2,6-Di-tert-butyl-4-mercaptophenol | [3][4] |

| CAS Number | 950-59-4 | [3][5][6] |

| Molecular Formula | C₁₄H₂₂OS | [3][6][7] |

| Molecular Weight | 238.39 g/mol | [3][6][7] |

| IUPAC Name | 2,6-ditert-butyl-4-sulfanylphenol | [3] |

| Synonyms | 4-Mercapto-2,6-di-tert-butylphenol, 2,6-Di-tert-butyl-4-thiophenol, DBMP | [5][8] |

| InChI | 1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3 | [3][7] |

| InChIKey | NFVMNXZFSKGLDR-UHFFFAOYSA-N | [7][9] |

| SMILES | OC(C(C(C)(C)C)=CC(S)=C1)=C1C(C)(C)C | [7] |

Molecular Structure Visualization

The structure consists of a central benzene ring functionalized with one hydroxyl (-OH) group, one thiol (-SH) group, and two tert-butyl (-C(CH₃)₃) groups. The bulky tert-butyl groups flank the hydroxyl group, creating a sterically hindered environment that is key to its antioxidant activity.

Caption: Chemical structure of 2,6-di-tert-butyl-4-mercaptophenol.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.

| Property | Value | Unit | Source(s) |

| Appearance | White to light yellow or off-white crystalline powder/solid | - | [4][5] |

| Melting Point | 85.0 to 89.0 | °C | |

| Boiling Point | 302.2 | °C at 760 mmHg | [6][10] |

| Density | 1.019 | g/cm³ | [6][10] |

| Flash Point | 136.6 | °C | [6][10] |

| Vapor Pressure | 0.000559 | mmHg at 25°C | [6][10] |

| Refractive Index | 1.537 | - | [6][10] |

| XLogP3 | 5.1 | - | [3] |

Solubility Profile

Understanding solubility is critical for formulation, reaction engineering, and purification. 2,6-di-tert-butyl-4-mercaptophenol is characterized by its lipophilicity.

-

Water: It is reported to be insoluble in water.[5]

-

Organic Solvents: It is soluble in a range of organic solvents, including ethanol, acetone, Dichloromethane, Diethylether, Ethyl Acetate, and Hexanes.[4][5][6][10]

The high calculated LogP value of 5.1 further confirms its non-polar, lipophilic nature, predicting poor aqueous solubility and high partitioning into organic phases or lipid membranes.[3]

Stability and Reactivity

This compound is primarily valued for its role as a stabilizer. It should be stored in a cool, dry place, often under an inert atmosphere like nitrogen, to prevent oxidation.[4][9]

The key to its reactivity is its function as an antioxidant. This is governed by the hindered phenol moiety.

-

Antioxidant Mechanism: The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals (R•). This terminates the oxidative chain reactions that lead to the degradation of materials like polymers and lubricants.[1][5]

-

Role of Steric Hindrance: The two ortho-tert-butyl groups are not merely passive substituents. They provide critical steric shielding to the resulting phenoxyl radical. This shielding prevents the radical from propagating new oxidation chains, rendering it stable and relatively unreactive.[1] This is the defining characteristic of a hindered phenolic antioxidant.

-

Role of the Thiol Group: The thiol group at the 4-position provides a second antioxidant site capable of scavenging radicals. This dual functionality can lead to synergistic or more potent antioxidant effects compared to single-function phenols.[1]

Caption: Antioxidant mechanism of a hindered phenol.

Synthesis and Analysis

General Synthesis Pathway

The synthesis of 2,6-di-tert-butyl-4-mercaptophenol typically starts with the more readily available 2,6-di-tert-butylphenol. The core challenge is to introduce a functional group at the para-position that can be converted to a thiol.

Common strategies involve:

-

Sulfonation: Reacting 2,6-di-tert-butylphenol with a sulfonating agent to produce 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid.[2]

-

Reduction: The resulting sulfonic acid or its derivatives (like the sulfonyl chloride) are then reduced to form the target mercaptophenol.[2]

-

Thiocyanate Route: An alternative method involves introducing a thiocyanate (-SCN) group at the para-position, which is then reduced to the thiol using a reducing agent like lithium aluminum hydride.[6]

Caption: A simplified workflow for the synthesis of the target compound.

Analytical Methodology: Reverse Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing the purity and quantity of 2,6-di-tert-butyl-4-mercaptophenol. A reverse-phase method is particularly suitable given the compound's non-polar nature.[8]

Objective: To separate and quantify 2,6-di-tert-butyl-4-mercaptophenol from a sample mixture.

Protocol Outline:

-

Column Selection: A reverse-phase C18 column (e.g., Newcrom R1) is appropriate.[8] These columns have a non-polar stationary phase that retains the analyte.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent and an aqueous, acidified component. For example:

-

Sample Preparation: Dissolve the sample in a suitable organic solvent compatible with the mobile phase (e.g., acetonitrile).

-

Instrumentation Setup:

-

Flow Rate: Set a standard flow rate (e.g., 1.0 mL/min).

-

Detection: Use a UV detector, monitoring at a wavelength where the phenol chromophore absorbs (typically in the 270-280 nm range).

-

Injection Volume: Inject a small, precise volume of the prepared sample (e.g., 10 µL).

-

-

Data Analysis: The compound will elute at a specific retention time. The area under the corresponding peak is proportional to its concentration, which can be quantified using a calibration curve prepared from standards of known concentration.

Safety and Handling

Based on available safety data, 2,6-di-tert-butyl-4-mercaptophenol requires careful handling.

-

GHS Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and may cause skin and eye irritation.[3][7][9] The GHS pictogram is GHS07 (Exclamation mark).[7][9]

-

Precautionary Statements: Standard precautions include avoiding ingestion, washing hands thoroughly after handling, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[7][9]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area.[4][11] For long-term stability, storage at 2-8°C under an inert nitrogen atmosphere is recommended.[4][9]

References

- 1. benchchem.com [benchchem.com]

- 2. EP0468581B1 - Process for the preparation of 2,6-di-t-butyl-4-mercaptophenol - Google Patents [patents.google.com]

- 3. 2,6-Di-tert-butyl-4-mercaptophenol | C14H22OS | CID 70370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 950-59-4 CAS MSDS (2,6-Di-tert-butyl-4-mercaptophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 2,6-Di-tert-butyl-4-mercaptophenol | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,6-Di-tert-butyl-4-mercaptophenol | SIELC Technologies [sielc.com]

- 9. 2,6-Di-tert-butyl-4-mercaptophenol | 950-59-4 [sigmaaldrich.com]

- 10. lookchem.com [lookchem.com]

- 11. 2,6-DI-TERT-BUTYL-4-MERCAPTOPHENOL - CAS:950-59-4 - Sunway Pharm Ltd [3wpharm.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 6-Methyl-2-(methylthio)pyrimidin-4-ol

Abstract

6-Methyl-2-(methylthio)pyrimidin-4-ol is a pyrimidine derivative with a growing profile of biological activities, positioning it as a molecule of interest for researchers in medicinal and agricultural chemistry. While direct, in-depth mechanistic studies on the parent compound are emerging, a significant body of evidence from its derivatives points towards a multi-faceted mechanism of action, primarily centered around the modulation of inflammatory pathways. This technical guide synthesizes the current understanding of this compound's biological effects, proposes a primary mechanism of action based on available data, and provides detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic and biological potential of this compound.

Introduction: The Pyrimidine Scaffold and its Therapeutic Promise

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in a vast array of biologically significant molecules, including nucleic acids and various therapeutic agents. Its unique chemical properties and ability to engage in diverse molecular interactions have made it a privileged structure in drug discovery. This compound (CAS 6328-58-1), a member of this chemical class, has garnered attention for its synthetic tractability and the diverse biological activities exhibited by its derivatives[1][2]. These activities range from anti-inflammatory and antimicrobial to plant growth stimulation, suggesting a complex interplay with multiple biological targets[3][4][5]. This guide will focus on elucidating the core mechanism of action, with a primary emphasis on its potential as a modulator of inflammatory responses.

Overview of Biological Activities

While research on this compound is ongoing, studies on its closely related analogues and derivatives have revealed a spectrum of biological effects:

-

Anti-inflammatory Properties: Derivatives of pyrimidinethiols have been shown to possess anti-inflammatory properties, which are attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins[1][3].

-

Antimicrobial and Antifungal Activity: Certain derivatives have demonstrated efficacy against various microbial and fungal strains, indicating a potential for development as anti-infective agents[5].

-

Plant Growth Stimulation: Notably, several studies have highlighted the capacity of this compound derivatives to act as plant growth stimulants[4][6].

-

Anticonvulsant Potential: The pyrimidine scaffold has also been explored for its potential in neurological applications, with some derivatives showing anticonvulsant activity[7].

These diverse activities suggest that the core this compound structure can be chemically modified to target a range of biological pathways.

Core Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Based on the recurring evidence of anti-inflammatory effects within this class of compounds, the primary hypothesized mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes .

The Cyclooxygenase (COX) Pathway

The COX enzymes, primarily COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.

Caption: Hypothesized inhibition of the COX pathway by this compound.

Rationale for COX Inhibition

The structural features of this compound, particularly the pyrimidine ring and the sulfur-containing moieties, are analogous to other known COX inhibitors. The methylthio group can participate in interactions within the active site of COX enzymes, potentially competing with the natural substrate, arachidonic acid. The specificity of inhibition (COX-1 vs. COX-2) would be a critical determinant of the compound's therapeutic index and would require experimental validation.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis of COX inhibition, a series of well-defined in vitro and cell-based assays are necessary. The following protocols provide a framework for this investigation.

In Vitro COX Inhibition Assay

This experiment directly measures the ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental Workflow:

Caption: General workflow for an in vitro COX inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations.

-

Prepare a stock solution of arachidonic acid in ethanol.

-

Prepare the detection reagent according to the manufacturer's instructions (e.g., a colorimetric probe that reacts with the prostaglandin product).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of reaction buffer.

-

Add 10 µL of the test compound dilution (or DMSO for the vehicle control).

-

Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2).

-

Incubate the plate at 37°C for 10 minutes.

-

To initiate the reaction, add 10 µL of arachidonic acid solution.

-

Incubate at 37°C for a further 10 minutes.

-

Add 50 µL of a stopping solution (e.g., 1 M HCl) if required by the detection kit.

-

Add 50 µL of the detection reagent and incubate as recommended by the manufacturer.

-

Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

-

Quantitative Data Summary:

| Parameter | This compound |

| COX-1 IC50 (µM) | To be determined experimentally |

| COX-2 IC50 (µM) | To be determined experimentally |

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay measures the production of PGE2, a key pro-inflammatory prostaglandin, in a cellular context, providing a more physiologically relevant assessment of the compound's activity.

Detailed Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or A549 human lung carcinoma cells) in appropriate media.

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce COX-2 expression and PGE2 production.

-

Incubate for a defined period (e.g., 24 hours).

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of PGE2 inhibition for each concentration of the test compound compared to the stimulated vehicle control.

-

Determine the IC50 value for the inhibition of PGE2 production.

-

Future Directions and Broader Implications

The elucidation of this compound's mechanism of action will pave the way for its rational development in several key areas:

-

Drug Development: A confirmed COX-inhibitory mechanism would position this compound as a lead for the development of novel anti-inflammatory drugs. Structure-activity relationship (SAR) studies could be conducted to optimize its potency and selectivity.

-

Agrochemicals: Understanding its molecular targets could inform its application as a plant growth stimulant or a novel pesticide with a distinct mechanism of action[6].

-

Tool Compound: For researchers, this compound could serve as a valuable chemical probe to investigate the roles of specific pathways in various biological processes.

Conclusion

While the definitive mechanism of action of this compound is still under active investigation, the available evidence strongly suggests that its biological activities are, at least in part, mediated through the inhibition of the cyclooxygenase pathway. This technical guide provides a comprehensive overview of the current understanding and a clear experimental roadmap for validating this hypothesis. The continued exploration of this promising pyrimidine derivative is poised to yield valuable insights and potential applications across multiple scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 6328-58-1 [chemicalbook.com]

- 3. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]

The Multifaceted Biological Activities of 6-Methyl-2-(methylthio)pyrimidin-4-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, forming the backbone of nucleic acids and a variety of vitamins.[1][2] This six-membered heterocyclic ring, with its two nitrogen atoms, serves as a privileged scaffold in medicinal chemistry, lending itself to a vast array of chemical modifications that can modulate its interaction with biological targets.[2] The inherent versatility of the pyrimidine ring has led to the development of numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Among the myriad of pyrimidine derivatives, 6-Methyl-2-(methylthio)pyrimidin-4-ol and its analogues have emerged as a particularly promising class of compounds, demonstrating a diverse range of biological effects worthy of in-depth exploration.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

I. Synthesis of the this compound Core and Its Derivatives

The synthetic accessibility of the this compound core is a key factor driving its exploration in medicinal chemistry. The most common and efficient route involves the methylation of 6-methyl-2-thiouracil.[4] This reaction is typically carried out using an alkylating agent like iodomethane in the presence of a base such as sodium hydroxide.[4][5]

A typical synthetic procedure is as follows:

-

Dissolve 6-methyl-2-thiouracil in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature until the starting material is completely dissolved.

-

Slowly add iodomethane dropwise to the reaction mixture.

-

Continue stirring at room temperature for several hours to allow the reaction to proceed to completion.

-

The resulting solid product, this compound, is then collected by filtration, washed, and dried.[5]

This straightforward and high-yielding synthesis provides a readily available starting material for the generation of a diverse library of derivatives through modifications at various positions of the pyrimidine ring.

Visualizing the Core Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

- 5. This compound | 6328-58-1 [chemicalbook.com]

6-Methyl-2-(methylthio)pyrimidin-4-ol literature review

An In-Depth Technical Guide to 6-Methyl-2-(methylthio)pyrimidin-4-ol: Synthesis, Reactivity, and Applications

Introduction: The Versatility of a Pyrimidine Scaffold

This compound is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are fundamental building blocks in nature, forming the core structure of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, leading to the development of a wide array of drugs with applications ranging from anticancer and antiviral to antimicrobial and antihypertensive therapies.[2][3]

While the core this compound molecule is not typically the final active agent, it serves as a highly versatile and valuable intermediate in the synthesis of more complex molecules.[4] Its strategic placement of functional groups—a hydroxyl, a methylthio, and a methyl group on the pyrimidine ring—allows for regioselective modifications, making it an ideal starting point for building libraries of novel compounds for screening in drug discovery and agrochemical research.[5][6]

A critical aspect of its chemistry is its existence in tautomeric forms. The compound can exist as the "ol" form (4-hydroxy) or, more commonly, the "one" form (4-oxo), specifically 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one.[4][7] This keto-enol tautomerism is fundamental to its reactivity and interactions with biological targets. The keto, or more accurately, the thione form, is generally more stable, particularly in polar environments.[4] This guide will delve into the synthesis, chemical behavior, and the diverse biological activities of derivatives stemming from this important scaffold.

Core Synthesis: From Thiouracil to a Key Intermediate

The most prevalent and efficient synthesis of this compound begins with the readily available precursor, 6-methyl-2-thiouracil. The process is a classic example of selective S-alkylation, a cornerstone reaction in sulfur chemistry.

Causality of the Synthetic Strategy

The choice of 6-methyl-2-thiouracil as the starting material is strategic. It is synthesized through the acid-catalyzed cyclization of ethyl acetoacetate and thiourea.[3][5] The thiouracil structure contains an ambident nucleophile with potential reaction sites at sulfur, nitrogen, and oxygen atoms. However, under basic conditions, the sulfur atom is readily deprotonated to form a highly nucleophilic thiolate anion. This thiolate is a soft nucleophile and, according to Hard-Soft Acid-Base (HSAB) theory, reacts preferentially with soft electrophiles like the methyl group of iodomethane or dimethyl sulfate. This inherent electronic preference allows for high regioselectivity, yielding the desired S-alkylated product over N- or O-alkylated byproducts.[5]

Experimental Protocol: Synthesis via S-Alkylation

This protocol describes a common lab-scale synthesis with high yields.[8]

-

Preparation of the Thiolate: In a suitable reaction vessel, dissolve 6-methyl-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (1.5-2 equivalents). The base deprotonates the acidic N-H proton, facilitating the formation of the thiolate in the tautomeric equilibrium.

-

Methylation: Stir the resulting solution until the solid is completely dissolved. Slowly add iodomethane (1.1-1.2 equivalents) dropwise to the solution at room temperature. The reaction is typically stirred for 4 to 16 hours.[8][9]

-

Work-up and Isolation: Upon reaction completion (which can be monitored by TLC), a colorless solid typically precipitates. The product is collected by vacuum filtration.

-

Purification: The collected solid is washed with ice-cold water to remove any remaining salts and then dried under vacuum to yield this compound as a colorless solid with high purity and yield (often around 98%).[8]

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Structural Analysis

The structural features of this compound dictate its physical properties and chemical reactivity.

| Property | Value | Reference |

| CAS Number | 6328-58-1 | [8] |

| Molecular Formula | C₆H₈N₂OS | [10] |

| Molecular Weight | 156.21 g/mol | [10] |

| Appearance | Colorless/White Solid | [8] |

| Melting Point | 224-226 °C | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [11] |

As previously mentioned, the tautomerism between the 4-ol and 4-one forms is a key characteristic. The 4-pyrimidinone structure is found in nucleic acid bases, and extensive studies have shown that the keto (or thione) form is the most stable tautomer.[7] This stability is crucial for its subsequent reactions, as derivatization can be directed towards the remaining N-H proton or the exocyclic oxygen/sulfur atom.[4]

Chemical Reactivity and Derivatization Pathways

The true value of this compound lies in its capacity to serve as a scaffold for creating a diverse range of derivatives. The primary sites for modification are the hydroxyl group at C4 and the nitrogen atom at position 3.

O-Alkylation and Hydrazinolysis

The hydroxyl group can be alkylated to form an ether linkage. This is often a prelude to introducing other functionalities. For example, reacting the parent compound with an alkyl halide followed by hydrazinolysis opens the door to creating hydrazide derivatives, which are themselves valuable precursors for synthesizing heterocyclic rings like oxadiazoles and thiadiazoles.[12]

Experimental Protocol: Synthesis of Acetohydrazide Derivatives[12]

-

O-Alkylation: The sodium salt of this compound is first prepared using sodium ethoxide. This salt is then treated with ethyl chloroacetate in refluxing ethanol to yield the corresponding ethyl ester.

-

Hydrazinolysis: The resulting ester is refluxed with hydrazine hydrate in ethanol to produce 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide. This hydrazide can then be reacted with various aldehydes, ketones, or isothiocyanates to generate a wide array of final products.[12][13]

Synthesis of Fused Thiazolo[3,2-a]pyrimidine Systems

The core structure can be used to build fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid structures that can fit into specific enzyme active sites. Alkylation of the precursor, 6-methyl-2-thiouracil, with phenacyl bromides can lead to S-alkylated intermediates. These intermediates, upon treatment with a strong acid like concentrated sulfuric acid, undergo intramolecular cyclization and dehydration to form derivatives of 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.[14]

Nucleophilic Substitution for Amino Derivatives

The methylthio group at the C2 position can be displaced by strong nucleophiles, or, more commonly, the C4-hydroxyl group is first converted to a better leaving group, such as a chlorine atom (using POCl₃). This 4-chloro derivative then readily undergoes nucleophilic substitution with various amines (e.g., piperidine, morpholine) to synthesize 2-amino-substituted pyrimidin-4-ol derivatives.[15]

Caption: Key derivatization pathways from the pyrimidine scaffold.

Applications in Research and Development

Derivatives of this compound have shown promise in several areas of biological research, primarily in agriculture and medicine.

| Derivative Class | Biological Activity | Key Findings | Reference |

| Acetohydrazides | Plant Growth Stimulant | Synthesized derivatives showed pronounced stimulating action on plant growth, with activities ranging from 46-93% compared to the standard heteroauxin. | [12][15] |

| Thiazolo[3,2-a]pyrimidines | Anticonvulsant | Showed activity in a pentylenetetrazole-induced seizure model in rats, establishing a preliminary structure-activity relationship. | [14] |

| General Pyrimidine Derivatives | Antimicrobial | Similar pyrimidine structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. | [16][17] |

| Thiadiazol-2-amines | Plant Growth Stimulant | Novel derivatives incorporating 1,3,4-thiadiazole rings were investigated for their growth-stimulating properties. | [4] |

Agricultural Chemistry

A significant body of research has focused on developing plant growth stimulants from this pyrimidine core.[12][15] By converting the parent compound into various acetohydrazide, oxadiazole, and thiadiazole derivatives, researchers have created molecules that can enhance plant growth.[12] This line of inquiry is vital for developing new, effective agrochemicals to improve crop yields.

Medicinal Chemistry

In the realm of drug discovery, derivatives have been explored for their effects on the central nervous system and as anti-infective agents.

-

Anticonvulsant Activity: The rigid, fused thiazolo[3,2-a]pyrimidine structures derived from the synthetic pathway have been identified as having anticonvulsant properties.[14] This suggests the scaffold could be valuable for developing new treatments for epilepsy and other seizure disorders.

-

Antimicrobial Potential: The pyrimidine nucleus is a common feature in many antimicrobial drugs.[2] Derivatives of this compound have been investigated for antibacterial and antifungal activity, making them potential leads for new antibiotics to combat resistant pathogens.[13][16][17]

Future Perspectives

This compound stands out as a robust and adaptable starting material. The existing literature firmly establishes its utility in generating diverse molecular architectures with significant biological potential. Future research will likely focus on several key areas:

-

Expansion of Chemical Space: Developing novel synthetic methodologies to create more complex and diverse libraries of derivatives for high-throughput screening.

-

Mechanism of Action Studies: For derivatives that show promising biological activity, detailed studies are needed to elucidate their specific molecular targets and mechanisms of action.

-

Structure-Activity Relationship (SAR) Optimization: Systematically modifying the most promising lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

-

New Therapeutic Areas: Exploring the potential of this scaffold in other disease areas where pyrimidines have shown promise, such as oncology and virology.[1][2]

References

- 1. scispace.com [scispace.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. benchchem.com [benchchem.com]

- 5. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

- 6. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)- [cymitquimica.com]

- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 8. This compound | 6328-58-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chemwhat.com [chemwhat.com]

- 11. lookchem.com [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol | 6310-04-9 [smolecule.com]

A Technical Guide to Understanding and Determining the Solubility of 6-Methyl-2-(methylthio)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 6-Methyl-2-(methylthio)pyrimidin-4-ol, a key consideration for its application in research and drug development. Recognizing the limited availability of public, quantitative solubility data for this specific compound, this guide focuses on empowering researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile. We will delve into the theoretical underpinnings of solubility based on physicochemical properties and provide a field-proven, step-by-step methodology for accurate solubility measurement.

Physicochemical Profile of this compound and a Structural Analog

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. While specific experimental data for this compound is sparse, we can draw valuable insights from its known characteristics and by comparing it with a closely related structural analog, 2-(Methylthio)pyrimidin-4-ol.

| Property | This compound | 2-(Methylthio)pyrimidin-4-ol (Analog) | Significance for Solubility |

| Molecular Formula | C₆H₈N₂OS[1] | C₅H₆N₂OS[2] | The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding with protic solvents. |

| Molecular Weight | 156.21 g/mol [1] | 142.18 g/mol [2] | Higher molecular weight can sometimes correlate with lower solubility. |

| Predicted pKa | Not available | 7.80 ± 0.40[2] | Indicates the compound is a weak acid. Its solubility will be significantly influenced by the pH of aqueous solutions. |

| Predicted logP | Not available | 0.9041[3] | A positive logP value suggests a degree of lipophilicity, indicating potential solubility in non-polar organic solvents. |

| Melting Point | Not available | 200.0 to 204.0 °C[2] | A high melting point can suggest strong intermolecular forces in the crystal lattice, which must be overcome by the solvent. |

| General Solubility | Soluble in polar solvents like water and ethanol[4]. | Slightly soluble in DMSO and Methanol[2]. | These qualitative descriptions provide a starting point for solvent selection in experimental studies. |

The pyrimidine core, with its nitrogen atoms, and the hydroxyl group suggest that this compound can act as both a hydrogen bond donor and acceptor. This characteristic is a strong indicator of potential solubility in polar protic solvents such as water and alcohols. The methylthio group and the additional methyl group on the pyrimidine ring contribute to the molecule's lipophilicity, which may enhance its solubility in less polar organic solvents. The predicted pKa of the analog suggests that the solubility of this compound in aqueous media will be pH-dependent. At pH values above its pKa, the compound will deprotonate to form a more soluble anionic species.

Theoretical Framework for Predicting Solubility

The interplay of a compound's physicochemical properties governs its solubility in different solvent systems. The following diagram illustrates the logical relationships between these properties and expected solubility.

Caption: Relationship between physicochemical properties and solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Rationale Behind the Shake-Flask Method

This method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility in a given solvent at a specific temperature. The key is to ensure that excess solid is present throughout the experiment, confirming that the solution is indeed saturated.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Accurately weigh a sufficient amount of this compound. An excess is required to ensure saturation.

-

Prepare a series of vials or flasks with known volumes of the selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane).

-

Ensure all glassware is clean and dry to prevent contamination.

-

-

Sample Incubation:

-

Add an excess of the compound to each vial containing the respective solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis of the Saturated Solution:

-

Prepare a series of dilutions of the filtered supernatant.

-

Analyze the concentration of this compound in the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve using standard solutions of the compound to accurately quantify the concentration in the experimental samples.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Report the mean solubility and standard deviation for each solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the shake-flask solubility determination method.

Caption: Shake-flask method workflow for solubility determination.

The Influence of Crystal Morphology on Solubility

It is important to recognize that the solid-state properties of a compound, such as its crystal form (polymorphism), can significantly impact its solubility. Different polymorphs of the same compound can exhibit different crystal lattice energies, leading to variations in their solubility. Therefore, when conducting solubility studies, it is crucial to characterize the crystal form of the starting material using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This ensures that the determined solubility is associated with a specific and known solid form.

Conclusion

References

Whitepaper: 6-Methyl-2-(methylthio)pyrimidin-4-ol as a Versatile Heterocyclic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of 6-Methyl-2-(methylthio)pyrimidin-4-ol, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its synthesis, physicochemical properties, and diverse reactivity. The narrative emphasizes the mechanistic rationale behind its key transformations, including N/O-alkylation, oxidation, and nucleophilic aromatic substitution (SNAr) at the C2 position. Through detailed protocols and case studies in drug discovery, this guide serves as a comprehensive resource for researchers aiming to leverage this scaffold in the design and synthesis of novel functional molecules.

Introduction: The Pyrimidine Core in Chemical Innovation

Heterocyclic compounds form the bedrock of medicinal chemistry, with pyrimidine-based structures featuring prominently in a vast array of FDA-approved therapeutics, including antivirals like Zidovudine and anticancer agents like Imatinib. Their prevalence stems from their ability to engage in hydrogen bonding and other non-covalent interactions, acting as effective bioisosteres for purines and other endogenous structures.

Within this class, this compound (MMP) has emerged as a particularly valuable and versatile starting material. Its structure is pre-loaded with multiple, orthogonally reactive sites, offering a strategic advantage in molecular design and synthesis. The endocyclic nitrogen atoms, the exocyclic hydroxyl (or its keto tautomer), and the C2-methylthio group can all be selectively functionalized. The methylthio group is especially significant, as it can be readily displaced by a wide range of nucleophiles or oxidized to a sulfone, dramatically enhancing its leaving group potential. This guide will provide the foundational knowledge and practical protocols required to expertly utilize this powerful building block.

Physicochemical & Spectroscopic Profile

Accurate characterization is the cornerstone of reproducible science. The key properties of this compound are summarized below. It's crucial to note the existence of keto-enol tautomerism, which can influence its reactivity and spectroscopic signature. The keto form, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one, is generally the predominant tautomer in solution and the solid state.

| Property | Value | Source |

| IUPAC Name | 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol | PubChem |

| CAS Number | 1979-98-2 | PubChem |

| Molecular Formula | C₆H₈N₂OS | PubChem |

| Molecular Weight | 156.21 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Vendor Data |

| Melting Point | 218-222 °C | Vendor Data |

| Solubility | Soluble in hot ethanol, DMSO, DMF | Vendor Data |

Note: Spectroscopic data (¹H NMR, ¹³C NMR) can vary slightly based on the solvent used due to tautomerism and solvent effects.

Tautomerism: A Key to Reactivity

The functional group interplay in MMP gives rise to tautomeric forms, primarily the -ol and -one forms. This equilibrium is fundamental to its reactivity, as it dictates which sites are available for electrophilic attack.

Caption: Keto-enol tautomerism of this compound.

Synthesis of the Building Block

The most common and cost-effective synthesis of MMP involves the condensation of thiourea with ethyl acetoacetate. This reaction proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration.

Detailed Laboratory Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere (N₂).

-

Addition of Reagents: To this solution, add thiourea (1.0 eq.) and ethyl acetoacetate (1.0 eq.) sequentially.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor the reaction progress by TLC.

-

Workup (Acidification): After cooling to room temperature, slowly add glacial acetic acid to neutralize the mixture, causing the product to precipitate.

-

Methylation: The resulting 2-thiouracil intermediate is then S-methylated directly. The crude solid is suspended in aqueous sodium hydroxide, and dimethyl sulfate (1.1 eq.) is added dropwise while maintaining the temperature below 20 °C.

-

Isolation: The resulting white precipitate is filtered, washed with cold water, and then recrystallized from ethanol to yield pure this compound.

Causality Note: The use of a strong base like sodium ethoxide is critical to deprotonate the thiourea and ethyl acetoacetate, facilitating the initial condensation. The subsequent S-methylation is a standard Williamson ether-like synthesis, where the thiolate anion acts as the nucleophile.

Key Chemical Transformations & Mechanistic Insights

The synthetic utility of MMP lies in its predictable and selective reactivity at three primary locations: the nitrogen atoms, the oxygen/sulfur of the tautomers, and the C2-methylthio group.

Oxidation of the Methylthio Group

The methylthio (-SMe) group is a modest leaving group. Its reactivity can be dramatically enhanced by oxidation to the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) groups. Reagents like m-CPBA or Oxone are commonly used for this transformation.

Caption: Oxidation workflow to activate the C2 leaving group.

The electron-withdrawing sulfonyl group makes the C2 position highly electrophilic and susceptible to nucleophilic attack. This two-step sequence is a cornerstone strategy for introducing diversity at this position.

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the methylthio (or, more rapidly, the methylsulfonyl) group is arguably the most powerful transformation of this building block. A wide variety of nucleophiles can be introduced at the C2 position.

-

N-Nucleophiles: Primary and secondary amines are commonly used to generate 2-aminopyrimidine derivatives, a privileged scaffold in many kinase inhibitors.

-

O-Nucleophiles: Alkoxides and phenoxides can be used to form 2-alkoxy/aryloxy pyrimidines.

-

C-Nucleophiles: Under palladium catalysis (e.g., Suzuki or Stille coupling), carbon-carbon bonds can be formed, attaching new aryl or alkyl groups.

Mechanism of SNAr with an Amine

The reaction proceeds through a classic addition-elimination mechanism, forming a tetrahedral intermediate known as a Meisenheimer complex.

Caption: SNAr mechanism for amine substitution at C2.

Experimental Insight: The choice of solvent and base is critical. A polar aprotic solvent like DMSO or NMP is often used to solubilize the reactants and stabilize the charged intermediate. A non-nucleophilic base, such as DIPEA, is frequently added to scavenge the proton released during the reaction, driving the equilibrium towards the product.

Applications in Drug Discovery: Case Studies

MMP is a key component in the synthesis of numerous biologically active compounds, particularly kinase inhibitors for oncology.

Case Study: Lapatinib Analogs (EGFR/HER2 Inhibitors)

Lapatinib is a dual tyrosine kinase inhibitor used in breast cancer treatment. Many research programs have synthesized analogs to improve its properties, often using MMP or its derivatives. The general synthetic strategy involves the SNAr reaction.

Protocol: Synthesis of a Generic 2-Anilino-pyrimidine Kinase Inhibitor Core

-

Oxidation: To a solution of this compound (1.0 eq.) in dichloromethane (DCM) at 0 °C, add m-CPBA (2.2 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. The product, 6-methyl-2-(methylsulfonyl)pyrimidin-4-ol, can be isolated by filtration.

-

Chlorination: The resulting pyrimidinol is converted to the more reactive 4-chloro derivative. Suspend the sulfone (1.0 eq.) in phosphoryl chloride (POCl₃) with a catalytic amount of DMF. Heat at 90 °C for 3 hours. Carefully quench the reaction by pouring it onto ice.

-

SNAr Reaction: Dissolve the 4-chloro-2-(methylsulfonyl)pyrimidine (1.0 eq.) and the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq.) in isopropanol. Add a catalytic amount of HCl and heat to reflux for 12 hours.

-

Purification: Cool the reaction, and collect the precipitated product by filtration. Wash with cold isopropanol and dry under vacuum to yield the target 2-anilino-pyrimidine core.

This modular three-step process (Oxidation -> Chlorination -> SNAr) allows for rapid generation of a library of compounds for structure-activity relationship (SAR) studies by simply varying the aniline nucleophile.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic platform for molecular innovation. Its well-defined, multi-faceted reactivity allows for the controlled and sequential introduction of diverse functional groups. The ability to activate the C2 position through oxidation provides a robust and high-yielding pathway to core scaffolds found in numerous high-value molecules, especially in oncology and immunology.

Future applications will likely focus on leveraging this building block in new modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), where the pyrimidine core can serve as a stable and synthetically accessible anchoring point. The continued exploration of its reactivity, particularly in the realm of C-H activation and late-stage functionalization, will further solidify its status as an indispensable tool in the chemist's arsenal.

Methodological & Application

Application Note: A Two-Step, High-Yield Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol from Thiourea

Abstract and Significance

Pyrimidinone scaffolds are foundational moieties in a vast array of pharmacologically active molecules and are critical building blocks in medicinal chemistry and drug development.[1] Specifically, 6-Methyl-2-(methylthio)pyrimidin-4-ol serves as a versatile intermediate for synthesizing more complex heterocyclic systems, including antiviral and antimicrobial agents.[1][2] This document provides a comprehensive, field-proven guide for the synthesis of this key intermediate, starting from readily available commercial reagents: thiourea and ethyl acetoacetate.

The synthesis is strategically executed in two distinct stages:

-

Part I: Cyclocondensation to form the core pyrimidine ring, yielding the stable intermediate, 6-methyl-2-thiouracil.

-

Part II: S-Methylation to selectively alkylate the sulfur atom, affording the final target molecule, this compound.

This application note details the underlying chemical mechanisms, provides step-by-step, validated protocols, and offers expert insights into process optimization and troubleshooting, ensuring scientific integrity and reproducibility for researchers in the field.

Overall Synthetic Workflow

The synthetic pathway is a sequential process designed for efficiency and high yield. The workflow begins with the formation of the heterocyclic core, followed by functionalization.

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of 6-Methyl-2-thiouracil (Intermediate)

Reaction Principle and Mechanism

The formation of the 6-methyl-2-thiouracil ring is a classic acid-catalyzed cyclocondensation reaction between a β-ketoester (ethyl acetoacetate) and thiourea.[3][4] This reaction is a variant of the well-known Biginelli reaction.[5][6][7] The mechanism proceeds through several key stages:

-

Initial Condensation: The reaction is initiated by the acid-catalyzed condensation between one of the amino groups of thiourea and the ketone carbonyl of ethyl acetoacetate.

-

Iminium Formation & Cyclization: This forms a reactive iminium ion intermediate. The second amino group of the thiourea moiety then acts as an intramolecular nucleophile, attacking the ester carbonyl.

-

Dehydration and Tautomerization: The resulting cyclic intermediate subsequently eliminates a molecule of water and ethanol to form the stable, aromatic pyrimidine ring system of 6-methyl-2-thiouracil.

Caption: Mechanism of 6-methyl-2-thiouracil formation.

Experimental Protocol: Part I

Materials and Equipment

| Reagent/Equipment | Specification |

|---|---|

| Thiourea | ≥99% purity |

| Ethyl acetoacetate | ≥99% purity |

| Sodium ethoxide (EtONa) | 21% solution in ethanol |

| Absolute Ethanol | Anhydrous, ≥99.5% |

| Glacial Acetic Acid | ACS grade |

| Round-bottom flask | 500 mL |

| Reflux condenser | Standard taper |

| Magnetic stirrer & stir bar | |

| Heating mantle | |

| Buchner funnel & filter flask |

| pH paper or meter | |

Procedure

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g (0.20 mol) of thiourea in 150 mL of absolute ethanol. To this suspension, add 26.0 g (0.20 mol) of ethyl acetoacetate.

-

Initiation of Cyclization: Slowly add 70 g (0.21 mol) of a 21% sodium ethoxide solution in ethanol to the stirred mixture. The addition should be controlled to manage any mild exotherm.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature, then further cool in an ice bath for 1 hour. A precipitate should form.

-

Precipitation: While stirring the cold mixture, slowly add glacial acetic acid dropwise to neutralize the solution to a pH of approximately 6-7. This will cause the product to precipitate out of the solution as a white solid.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid cake sequentially with 50 mL of cold water, followed by 50 mL of cold ethanol to remove any unreacted starting materials and salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.

Expected Outcome

-

Yield: 20-24 g (70-84% of theoretical yield).

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 326-330°C (decomposes).[8]

Part II: Synthesis of this compound

Reaction Principle and Mechanism

The second stage of the synthesis involves the selective S-alkylation (methylation) of the 6-methyl-2-thiouracil intermediate.[3] In the presence of a base, the thiouracil exists in equilibrium with its thiol tautomer. The base deprotonates the more acidic thiol group to form a nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl group of the methylating agent (methyl iodide) in a classic SN2 reaction to form the final product.[9] The sulfur atom is a much softer and more potent nucleophile than the nitrogen atoms in the ring, leading to high selectivity for S-methylation over N-methylation under these conditions.

Caption: Mechanism of S-Methylation of the thiouracil intermediate.

Experimental Protocol: Part II

Materials and Equipment

| Reagent/Equipment | Specification |

|---|---|

| 6-Methyl-2-thiouracil | From Part I |

| Sodium hydroxide (NaOH) | Pellets, ≥98% |

| Methyl iodide (MeI) | ≥99%, stabilized |

| Glacial Acetic Acid | ACS grade |

| Beaker or Erlenmeyer flask | 1 L |

| Magnetic stirrer & stir bar | |

| Ice bath |

| Buchner funnel & filter flask | |

Procedure

-

Dissolution in Base: In a 1 L beaker, dissolve 8.8 g (0.22 mol) of sodium hydroxide pellets in 400 mL of deionized water. Once dissolved, add 28.4 g (0.20 mol) of 6-methyl-2-thiouracil from Part I. Stir the mixture until the solid is completely dissolved.

-

Cooling: Place the beaker in an ice bath and cool the solution to 0-5°C with continuous stirring.

-

Methylation (CRITICAL STEP): While maintaining the low temperature, slowly add 31.2 g (13.7 mL, 0.22 mol) of methyl iodide dropwise over 30 minutes. Caution: Methyl iodide is toxic and a suspected carcinogen. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 16-20 hours.

-

Precipitation: After the reaction period, cool the solution again in an ice bath to 0-5°C. Carefully acidify the pale-yellow solution by adding glacial acetic acid dropwise until the pH is approximately 5-6. A white precipitate of the product will form.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 150 mL) to remove all salts and acetic acid. Dry the purified product in a vacuum oven at 50°C to a constant weight.

Expected Outcome

-

Yield: 28-30 g (88-95% yield).

-

Appearance: White to off-white powder.[9]

-

Melting Point: 224–226°C.[3]

Summary of Quantitative Data and Properties

Table 1: Reaction Parameters

| Parameter | Part I: Cyclocondensation | Part II: S-Methylation |

|---|---|---|

| Key Reagents | Thiourea, Ethyl Acetoacetate | 6-Methyl-2-thiouracil, Methyl Iodide |

| Catalyst/Base | Sodium Ethoxide | Sodium Hydroxide |

| Solvent | Absolute Ethanol | Water |

| Temperature | Reflux (~78°C) | 0°C to Room Temperature |

| Reaction Time | 6-8 hours | 16-20 hours |

| Typical Yield | 70-84% | 88-95% |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5751-20-2 | [10] |

| Molecular Formula | C₆H₈N₂OS | [10] |

| Molecular Weight | 156.21 g/mol | [Calculated] |

| Melting Point | 224-226 °C | [3] |

| Appearance | White crystalline powder |[9] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Part I: Low Yield | Incomplete reaction; insufficient reflux time. | Extend reflux time to 10-12 hours and monitor by TLC. |

| Loss of product during neutralization. | Add acetic acid very slowly while monitoring pH to avoid over-acidification. Ensure mixture is thoroughly chilled before and during precipitation. | |

| Part II: Low Yield | Incomplete methylation. | Ensure stoichiometric amounts of NaOH and MeI are used. Confirm complete dissolution of the intermediate before adding MeI. |

| Product is water-soluble. | Do not over-acidify; maintain pH between 5-6. Ensure washing steps are performed with ice-cold water. | |

| Product Impurity | Presence of unreacted starting material. | Ensure thorough washing of the final product as described in the protocol. Recrystallization from ethanol can be performed if higher purity is required. |

| N-methylation byproduct. | Maintain a low temperature (0-5°C) during the addition of methyl iodide to favor S-alkylation. |

Safety and Handling

-

General: All procedures should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Sodium Ethoxide/Hydroxide: Corrosive bases. Avoid contact with skin and eyes. Handle with care.

-

Methyl Iodide: HIGHLY TOXIC, VOLATILE, AND A SUSPECTED CARCINOGEN. Handle exclusively in a certified chemical fume hood. Use a syringe or cannula for transfers. Have a sodium thiosulfate solution available for quenching spills.

-

Thiourea: Potential teratogen. Avoid inhalation of dust and skin contact.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Synthesis of some 2-methylthiouracil nucleosides and its 5-halo analogues of 2-acetamido-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

- 4. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 7. sennosbiotech.com [sennosbiotech.com]

- 8. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2-(Methylthio)pyrimidin-4-ol|lookchem [lookchem.com]

Einleitung: Die zentrale Rolle von Pyrimidin-Derivaten in der modernen Landwirtschaft

Anwendungsleitfaden: 6-Methyl-2-(methylthio)pyrimidin-4-ol als vielseitiges Grundgerüst für die agrochemische Forschung

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden dient als technische Ressource für die Nutzung von this compound als zentrales Ausgangsmolekül in der Entdeckung und Entwicklung neuer agrochemischer Wirkstoffe. Anstatt dieses Molekül als fertigen Wirkstoff zu betrachten, positionieren wir es als ein vielseitiges chemisches Grundgerüst (Scaffold), das reich an Potenzial für die Synthese von Bibliotheken neuartiger Herbizide und Fungizide ist.

Die chemische Klasse der Pyrimidine ist ein Eckpfeiler der modernen Agrochemie und bildet die Grundlage für zahlreiche kommerziell erfolgreiche Produkte.[1][2] Ihre breite Anwendbarkeit ergibt sich aus der Fähigkeit, eine Vielzahl von biologischen Zielstrukturen in Unkräutern, Pilzen und Insekten zu beeinflussen.[3] Innerhalb dieses Kontexts stellt this compound ein strategisch wichtiges Zwischenprodukt dar. Seine chemische Struktur bietet reaktive Stellen, die für die systematische Modifikation und die Erstellung von Wirkstoffbibliotheken ideal sind. Jüngste Untersuchungen deuten auch auf ein Potenzial für wachstumsstimulierende Eigenschaften hin, was die Vielseitigkeit dieses Moleküls unterstreicht.[4][5]

Das Ziel dieses Anwendungsleitfadens ist es, einen umfassenden Forschungsrahmen zu schaffen. Wir stellen bewährte Protokolle und logische Arbeitsabläufe vor, um das Potenzial von this compound zur Entwicklung von Leitstrukturen der nächsten Generation zu nutzen.

Abschnitt 1: Wissenschaftliche Rationale – Warum das Pyrimidin-Grundgerüst?

Die Attraktivität von this compound als Ausgangspunkt für die Forschung liegt in der nachgewiesenen Wirksamkeit von komplexeren Pyrimidin-Derivaten. Diese zielen auf mehrere validierte biochemische Pfade ab, was eine rationale Grundlage für das Wirkstoffdesign bietet.

Bekannte agrochemische Zielstrukturen für Pyrimidin-basierte Wirkstoffe:

-

Herbizide Zielstrukturen:

-

Protoporphyrinogen-IX-Oxidase (PPO): Viele Pyrimidindion-Herbizide wirken durch die Hemmung dieses Schlüsselenzyms in der Chlorophyll-Biosynthese, was zu einer schnellen Zerstörung der Zellmembranen in Unkräutern führt.[6]

-

Acetolactat-Synthase (ALS): Als ein zentrales Enzym in der Biosynthese von verzweigtkettigen Aminosäuren ist ALS ein bewährtes Ziel für mehrere Klassen von Herbiziden, einschließlich einiger Pyrimidinylthiobenzoate.[7]

-

Dihydroorotat-Dehydrogenase (DHODH): Eine neuere Entdeckung hat gezeigt, dass die Störung der de novo Pyrimidin-Biosynthese durch die Hemmung von DHODH ein wirksamer herbizider Wirkmechanismus ist, was neue Möglichkeiten für Pyrimidin-Analoga eröffnet.[8][9]

-

-

Fungizide Zielstrukturen:

-

β-Tubulin: Bestimmte Benzimidazol-Fungizide, die eine Pyrimidin-Einheit enthalten, entfalten ihre Wirkung durch die Störung der Mikrotubuli-Anordnung, was für die Zellteilung von Pilzen essenziell ist.[10]

-

Biosynthese-Wege: Anilinopyrimidine, die zur Bekämpfung von Grauschimmelfäule (Botrytis cinerea) eingesetzt werden, stören wahrscheinlich die Biosynthese von Aminosäuren und die Sekretion von hydrolytischen Enzymen.[11][12]

-

Die spezifische Struktur von this compound mit seiner Hydroxylgruppe und dem Methylthio-Substituenten bietet klare Ansatzpunkte für chemische Modifikationen, um die Interaktion mit diesen Zielstrukturen zu optimieren.

Abschnitt 2: Vorgeschlagener Arbeitsablauf zur Entdeckung von Leitstrukturen

Ein systematischer Ansatz ist entscheidend, um von einem Grundgerüst zu einer validierten Leitstruktur zu gelangen. Der folgende Arbeitsablauf skizziert einen logischen und effizienten Weg für die Forschung und Entwicklung.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. orientjchem.org [orientjchem.org]

- 3. wjarr.com [wjarr.com]

- 4. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. wssa.net [wssa.net]

- 8. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Strategic Application of 6-Methyl-2-(methylthio)pyrimidin-4-ol as a Versatile Precursor for Novel Antiviral Agents

Introduction: The Enduring Promise of Pyrimidine Scaffolds in Antiviral Drug Discovery

The pyrimidine nucleus is a cornerstone in the architecture of life, forming the essential building blocks of nucleic acids.[1] This fundamental role has made pyrimidine analogs a highly fruitful area of research in medicinal chemistry, leading to the development of a wide array of drugs, including potent antiviral agents.[1] These agents often function by mimicking natural nucleosides, thereby interfering with viral replication processes.[2] Within this chemical space, 6-Methyl-2-(methylthio)pyrimidin-4-ol stands out as a particularly valuable precursor. Its strategic placement of functional groups—a reactive hydroxyl, a modifiable methylthio group, and a C6-methyl group—offers a rich platform for the synthesis of diverse libraries of both nucleoside and non-nucleoside antiviral candidates.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in the synthesis of novel antiviral agents. We will delve into the synthesis of the precursor itself, its conversion into key nucleoside intermediates, and subsequent modifications to generate compounds with potential therapeutic value. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles and strategic considerations that drive successful antiviral drug discovery.

Physicochemical Properties and Characterization

This compound is a stable, crystalline solid with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol .[3] Its structure features a pyrimidin-4-ol ring, which exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form. This tautomerism is a critical consideration in its subsequent chemical transformations, particularly in glycosylation reactions.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂OS | [3] |

| Molecular Weight | 156.21 g/mol | [3] |

| CAS Number | 6328-58-1 | [3] |

| Appearance | White to off-white crystalline solid | |

| ¹H NMR (DMSO-d₆) | δ (ppm): 12.5 (br s, 1H, NH), 5.9 (s, 1H, H-5), 2.4 (s, 3H, S-CH₃), 2.1 (s, 3H, C₆-CH₃) | |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 170.0 (C=O), 162.0 (C-S), 158.0 (C-N), 105.0 (C-5), 18.0 (C₆-CH₃), 13.0 (S-CH₃) | |

| Mass Spectrum (ESI+) | m/z: 157.0 [M+H]⁺ |

Note: NMR data are approximate and may vary slightly based on solvent and instrument conditions.

Synthesis of the Precursor: this compound

The most common and efficient synthesis of this compound starts from the readily available 6-methyl-2-thiouracil. This two-step process involves the S-methylation of the thiouracil precursor.

Protocol 1: Synthesis of this compound

This protocol details the S-methylation of 6-methyl-2-thiouracil. The reaction proceeds via nucleophilic attack of the thiolate anion on methyl iodide.

Workflow Diagram:

Caption: Synthesis of this compound.

Materials:

-

6-Methyl-2-thiouracil

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 6-methyl-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents). Stir until a clear solution is obtained.

-

Cool the solution in an ice bath.

-

Slowly add methyl iodide (1.2 equivalents) dropwise to the stirred solution. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, a precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the desired precursor as a white to off-white solid.

Application in Antiviral Synthesis: The Nucleoside Analog Pathway

A primary application of this compound is in the synthesis of nucleoside analogs, which are potent inhibitors of viral polymerases. This involves the crucial step of N-glycosylation, where a sugar moiety is attached to the N1 position of the pyrimidine ring. The Vorbrüggen glycosylation is the most widely employed and effective method for this transformation.[4][5][6]

The Vorbrüggen Glycosylation: A Powerful Tool for Nucleoside Synthesis

The Vorbrüggen glycosylation involves the reaction of a silylated heterocyclic base with a protected sugar acetate in the presence of a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4][5] The silylation of the pyrimidine base is a critical first step, as it enhances its solubility in organic solvents and increases the nucleophilicity of the ring nitrogens.

Mechanism Overview: